4-Chlor-7-iodchinolin

Übersicht

Beschreibung

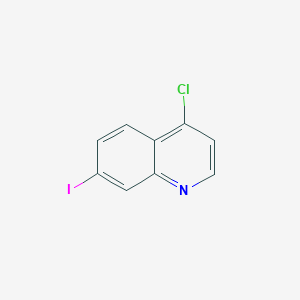

4-Chloro-7-iodoquinoline is a quinolinic-isoquinolinic derivative . It is a heterocyclic compound that belongs to the family of quinolines .

Molecular Structure Analysis

The molecular structure of 4-Chloro-7-iodoquinoline is crucial to its properties and potential applications. The compound has a nitrogen-containing heterocyclic molecule that consists of a benzene ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-7-iodoquinoline are complex and often require specific conditions for successful completion. For instance, the poor solubility of quinolones can render the characterization of quinolones difficult, especially when a solubilization phase is needed .Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Eine Reihe neuartiger 7-Chlor-4-aminochinolin-Derivate wurden durch nukleophile aromatische Substitutionsreaktion von 4,7-Dichlorchinolin mit α,ω-Diaminoalkanen variabler Kohlenstoffkettenlänge effizient synthetisiert . Diese Verbindungen zeigten eine signifikante antimikrobielle Aktivität, wobei die aktivsten Verbindungen MIC-Werte im Bereich von 1,5 bis 12,5 µg/mL aufwiesen .

Antivirale Anwendungen

Verbindungen, die den 4-Aminochinolinkern enthalten, zeigten antivirale Aktivitäten . Dies deutet darauf hin, dass „4-Chlor-7-iodchinolin“ möglicherweise zur Entwicklung neuer antiviraler Mittel eingesetzt werden könnte.

Antimalaria-Anwendungen

Der 4-Aminochinolinkern ist auch für seine antimalariellen Eigenschaften bekannt . Daher könnte „this compound“ zur Entwicklung neuer Antimalariamittel verwendet werden.

Anti-Leishmaniose-Anwendungen

Verbindungen, die den 4-Aminochinolinkern enthalten, zeigten anti-leishmaniale Aktivitäten . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Entwicklung neuer Anti-Leishmaniose-Mittel eingesetzt werden könnte.

Entzündungshemmende und Immunmodulatorische Anwendungen

Der 4-Aminochinolinkern ist auch für seine entzündungshemmenden und immunmodulatorischen Eigenschaften bekannt . Daher könnte „this compound“ zur Entwicklung neuer Medikamente mit diesen Eigenschaften verwendet werden.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that quinoline derivatives often interact with enzymes related to dna replication .

Mode of Action

The precise mode of action of 4-Chloro-7-iodoquinoline is currently unknown . Quinoline derivatives, in general, are known to inhibit certain enzymes related to DNA replication .

Biochemical Pathways

Given its structural similarity to other quinoline derivatives, it may potentially interfere with dna replication pathways .

Result of Action

Based on its structural similarity to other quinoline derivatives, it may potentially interfere with dna replication, leading to inhibition of cell growth .

Biochemische Analyse

Biochemical Properties

4-Chloro-7-iodoquinoline plays a significant role in biochemical reactions, particularly in the context of antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The nature of these interactions often involves the binding of 4-Chloro-7-iodoquinoline to the active sites of enzymes, leading to inhibition of their activity. This compound’s ability to form stable complexes with biomolecules is crucial for its biochemical properties.

Cellular Effects

The effects of 4-Chloro-7-iodoquinoline on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-7-iodoquinoline has been observed to disrupt the normal functioning of microbial cells, leading to cell death. This disruption is often due to the compound’s ability to inhibit key enzymes and proteins essential for cellular processes . Additionally, it can affect gene expression by binding to DNA or RNA, thereby altering the transcription and translation processes.

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-7-iodoquinoline involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, 4-Chloro-7-iodoquinoline has been shown to inhibit enzymes involved in DNA replication and repair, leading to cell death . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-7-iodoquinoline can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-7-iodoquinoline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause persistent changes in cellular metabolism and function, which can be studied in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 4-Chloro-7-iodoquinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and significant antimicrobial activity. At higher doses, toxic or adverse effects can be observed. For example, high doses of 4-Chloro-7-iodoquinoline have been associated with liver and kidney toxicity in animal models . Threshold effects are also observed, where a certain dosage is required to achieve the desired antimicrobial effect without causing significant toxicity.

Metabolic Pathways

4-Chloro-7-iodoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the overall efficacy and toxicity of 4-Chloro-7-iodoquinoline. Additionally, the compound can affect metabolic flux and metabolite levels, thereby altering cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Chloro-7-iodoquinoline within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of 4-Chloro-7-iodoquinoline within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-Chloro-7-iodoquinoline plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-Chloro-7-iodoquinoline may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Its localization to other organelles, such as mitochondria, can also affect cellular metabolism and function.

Eigenschaften

IUPAC Name |

4-chloro-7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZGHMPCBJVWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442228 | |

| Record name | 4-chloro-7-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22200-50-6 | |

| Record name | 4-chloro-7-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the significance of conformational analysis for a compound like ethyl 4-chloro-7-iodoquinoline-3-carboxylate?

A2: Conformational analysis is crucial for understanding the three-dimensional shape and flexibility of a molecule. This is particularly relevant for molecules with potential biological activity, as their interactions with biological targets like enzymes or receptors are highly dependent on their spatial arrangement. By determining the preferred conformations of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, researchers can gain insights into its potential interactions with biological systems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide](/img/structure/B1366409.png)

![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)

![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)